![molecular formula C36H26Cl4N6O3 B5377139 1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5377139.png)
1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
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Overview
Description
1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound that features multiple aromatic rings, halogen substituents, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the indazole core: This could be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.
Introduction of the dichlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the pyrrolo[3,4-d][1,2,3]triazole ring: This might involve cycloaddition reactions between azides and alkynes or other suitable precursors.
Final coupling reactions: The various fragments of the molecule can be coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the aromatic rings or the heterocyclic cores.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the molecule.
Substitution: Halogen substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound could be used as a building block for the synthesis of new polymers or advanced materials with unique properties.
Biology
Biological assays: It might be used in assays to study its interaction with biological targets such as enzymes or receptors.
Medicine
Drug development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly if it exhibits biological activity.
Industry
Catalysis: It might be used as a catalyst or a catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and block its activity. The pathways involved would be those related to the biological processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1-naphthyl)-1H-indazole
- 2-(2,4-Dichlorophenyl)-3-(1-naphthyl)-1H-pyrrolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which might confer unique properties such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26Cl4N6O3/c37-22-12-11-20(27(39)16-22)15-21-7-3-9-26-31(21)42-46(33(26)25-14-13-23(38)17-28(25)40)30(47)18-44-34-32(41-43-44)35(48)45(36(34)49)29-10-4-6-19-5-1-2-8-24(19)29/h1-2,4-6,8,10-17,26,32-34H,3,7,9,18H2/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSGZGAFZWGYAC-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76)N=N4)C8=C(C=C(C=C8)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76)N=N4)C8=C(C=C(C=C8)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Cl4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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